molecular formula C12H13NO4 B14058666 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid

4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid

Cat. No.: B14058666
M. Wt: 235.24 g/mol
InChI Key: JFWNSCZVVKFGJH-UHFFFAOYSA-N
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Description

4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:

    Formation of the cubane core: This is achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the amino and carboxyethyl groups is done through substitution reactions, often using reagents like amines and carboxylic acids under controlled conditions.

Industrial Production Methods: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert carboxylic acids to alcohols or amines to amides.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, amines, and carboxylic acids.

Major Products: The products of these reactions vary based on the reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets, potentially influencing biochemical pathways. Studies suggest that it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

    Cubane-1,4-dicarboxylic acid: Shares the cubane core but lacks the amino group.

    1-Aminocubane: Contains the amino group but lacks the carboxyethyl group.

Uniqueness: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid stands out due to its combination of functional groups and the cubane structure, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-(1-amino-1-carboxyethyl)cubane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-10(13,8(14)15)12-5-2-6(12)4-7(12)3(5)11(2,4)9(16)17/h2-7H,13H2,1H3,(H,14,15)(H,16,17)

InChI Key

JFWNSCZVVKFGJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(C12C3C4C1C5C2C3C45C(=O)O)N

Origin of Product

United States

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